1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H21FN2O2S and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Polynuclear Heterocycles Synthesis
The synthesis of thieno[2,3-d]pyrimidine compounds, which include structures similar to the queried compound, has been explored due to their significant biological activities. For instance, these compounds have shown inhibitory activities against adenosine kinase, platelet aggregation, and possess antileukemia and anticancer properties. The synthesis involves a series of chemical reactions leading to the formation of biologically active compounds (El-Gazzar, Hussein, & Aly, 2006).
Antibacterial Properties
Research on substituted thieno[2,3-d]pyrimidines has demonstrated their potential antibacterial properties. These compounds are synthesized through various chemical reactions, including the key intermediate 3-(3-chloro-4-fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which is closely related to the queried compound. The synthesized compounds underwent evaluations for their antibacterial activities, showing promising results (More, Chandra, Nargund, & Nargund, 2013).
Structural and Geometrical Investigations
Studies also include the structural analysis of thieno[2,3-d]pyrimidine derivatives, aiming to understand their molecular geometry and interactions. For example, the investigation into the geometrical changes of a flavoenzyme model through hydrogen bonding to the pyrimidine ring highlights the importance of structural features in biological activities (Kawai, Kunitomo, & Ohno, 1996).
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN2O2S/c1-23(2,3)16-10-8-15(9-11-16)14-25-19-12-13-29-20(19)21(27)26(22(25)28)18-7-5-4-6-17(18)24/h4-13,20H,14H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDIZOGQRJLIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN2O2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
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